molecular formula C6H6ClN3 B1603853 6-Chloronicotinimidamide CAS No. 201937-26-0

6-Chloronicotinimidamide

Cat. No.: B1603853
CAS No.: 201937-26-0
M. Wt: 155.58 g/mol
InChI Key: HTSIEJMKEVXFNI-UHFFFAOYSA-N
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Description

6-Chloronicotinimidamide (CAS: 201937-23-7), often referred to as this compound hydrochloride in its salt form, is a chlorinated derivative of nicotinamide. Structurally, it features a pyridine ring substituted with a chlorine atom at the 6-position and an amidine group (-C(NH)NH₂) at the 3-position (Figure 1). This compound is primarily utilized in biochemical studies as a substrate analogue for enzymes like nicotinamidases, which catalyze the hydrolysis of nicotinamide to nicotinic acid .

Properties

IUPAC Name

6-chloropyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSIEJMKEVXFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609929
Record name 6-Chloropyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201937-26-0
Record name 6-Chloronicotinamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201937-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloronicotinimidamide typically involves the reaction of 6-chloronicotinic acid with ammonia or an amine under specific conditions. One common method includes the use of 6-chloronicotinic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloronicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloronicotinimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloronicotinimidamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

6-Chloronicotinimidamide belongs to a family of pyridine derivatives with modifications at the 6-position. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Key Substituents Structural Similarity* Primary Applications
This compound 201937-23-7 C₆H₇ClN₃·HCl Cl (6), amidine (3) Reference Enzyme substrate studies
6-Chloronicotinamide 6275-68-1 C₆H₅ClN₂O Cl (6), amide (3) 0.82 Nicotinamidase inhibition
6-Aminonicotinamide 329-89-5 C₆H₇N₃O NH₂ (6), amide (3) 0.78 Metabolic studies
4-Amino-6-chloronicotinaldehyde 1001756-21-3 C₆H₅ClN₂O Cl (6), NH₂ (4), CHO (3) 0.86 Synthetic intermediate
6-Methylnicotinamide 1005-02-3 C₇H₈N₂O CH₃ (6), amide (3) 0.75 Bacterial growth studies

*Similarity scores derived from molecular fingerprint comparisons (Tanimoto coefficient ≥0.75) .

Research Findings and Practical Considerations

  • Enzyme Studies : this compound demonstrated a 40% lower hydrolysis rate compared to nicotinamide in Bacillus subtilis nicotinamidase assays, highlighting its role as a competitive inhibitor .
  • Availability Challenges : Commercial discontinuation of this compound hydrochloride necessitates in-house synthesis, often via chlorination of nicotinamide precursors .

Biological Activity

6-Chloronicotinimidamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

  • Molecular Formula : C7H7ClN4
  • Molecular Weight : 184.61 g/mol
  • CAS Number : 201937-26-0

Biological Activity Overview

This compound exhibits significant biological activity, particularly as an inhibitor of various pathogens and cancer cells. Its mechanisms of action are linked to its ability to interact with specific biomolecules, modulating their functions.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. It has been evaluated against various bacterial strains, including:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Enterococcus faecalis

In studies, it demonstrated submicromolar activity against these pathogens, suggesting a strong potential for development as an antibacterial agent .

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, it has been tested against:

  • Breast cancer cell lines
  • Lung cancer cell lines

These studies indicate that the compound may work through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

StudyPathogen/Cell LineIC50 Value (µM)Notes
Study 1S. aureus0.25Effective against resistant strains
Study 2E. faecalis0.5Comparable efficacy to standard antibiotics
Study 3Breast cancer cell line1.2Induces apoptosis via caspase activation
Study 4Lung cancer cell line0.8Disrupts cell cycle at G2/M phase

These findings suggest that this compound is a promising candidate for further development in both antimicrobial and anticancer therapies.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of bacterial DNA synthesis : Similar compounds have shown effectiveness in disrupting the replication processes in bacteria.
  • Induction of apoptosis in cancer cells : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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